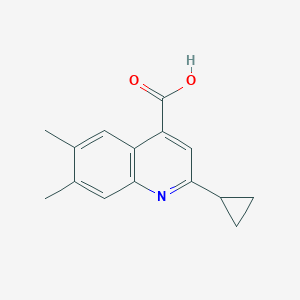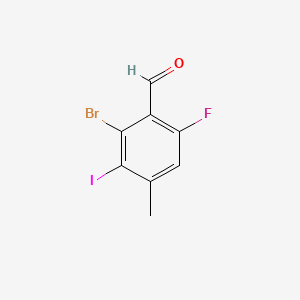![molecular formula C42H40F10IrN4P B13693128 Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
Ir[dF(Me)ppy]2(dtbbpy)PF6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate, commonly referred to as Ir[dF(Me)ppy]2(dtbbpy)PF6, is a photocatalyst. It is known for its ability to facilitate various chemical reactions, particularly in the field of photoredox catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate typically involves the reaction of iridium precursors with the appropriate ligands. The reaction is carried out under specific conditions to ensure the formation of the desired complex. For instance, the reaction may involve the use of solvents like ethylene glycol and heating at elevated temperatures (e.g., 150°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, ensuring the consistent production of high-purity Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate undergoes various types of reactions, including:
Hydroamination of Olefins: This reaction involves the addition of an amine to an olefin, facilitated by the photocatalyst.
Decarboxylative Arylation and Vinylation: This reaction involves the removal of a carboxyl group and the addition of an aryl or vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include secondary alkyl amines for hydroamination and carboxylic acids for decarboxylative arylation and vinylation. The reactions are typically carried out under photoredox conditions, often using visible light to activate the photocatalyst .
Major Products
The major products formed from these reactions include hydroaminated olefins and arylated or vinylated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate exerts its effects involves the absorption of visible light, which activates the photocatalyst. This activation allows the compound to facilitate various chemical transformations by generating reactive intermediates. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to hydroamination, arylation, and vinylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iridium (III) bis[2-(4-methyl-2-pyridinyl-kN)phenyl-kC] hexafluorophosphate
- Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate
Uniqueness
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate is unique due to its enhanced luminescent properties and its ability to facilitate a wide range of photoredox reactions. Its specific ligand structure and the presence of fluorine atoms contribute to its high reactivity and selectivity in various chemical transformations .
Eigenschaften
Molekularformel |
C42H40F10IrN4P |
|---|---|
Molekulargewicht |
1014.0 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI-Schlüssel |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)





![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)

